![molecular formula C18H18N2OS B5598478 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5598478.png)

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-methylbutanamide and related benzothiazole derivatives typically involves EDC coupling reactions of substituted-benzothiazol-2-amine with 4-oxo-4-phenylbutanoic acid or 2-benzoyl benzoic acid (Hassan, Khan, & Amir, 2012). These synthetic routes are versatile, allowing for the introduction of various substituents to explore different biological activities.

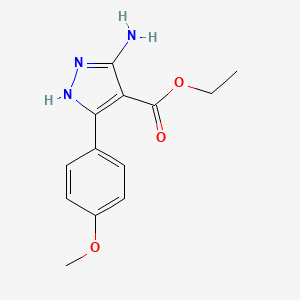

Molecular Structure Analysis

Molecular structure analysis of benzothiazole derivatives, including N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-methylbutanamide, often employs X-ray crystallography to determine conformational features. This analysis provides insights into the compound's stereochemistry and the influence of substituents on its overall structure. For example, studies have shown how the aryl rings in certain benzothiazole derivatives exhibit no conjugation to the tetrazole group, impacting the molecule's reactivity and biological activity (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, including isomerization, acylation, and oxidative cyclization, which are crucial for synthesizing biologically active compounds. For instance, N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines can spontaneously isomerize to benzothiazoles under certain conditions, a reaction influenced by electronic effects of substituents (Argilagos et al., 1997). Additionally, selective acylation of primary hydroxy groups catalyzed by N-methyl-2-phenylimidazole or 2-phenylimidazo[2,1-b]benzothiazoles demonstrates the chemical versatility of benzothiazole derivatives (Ibe et al., 2014).

Wissenschaftliche Forschungsanwendungen

Overview of Benzothiazole Derivatives

Benzothiazole derivatives exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The benzothiazole scaffold is recognized for its versatility in drug discovery, offering a template for the development of chemotherapeutic agents against various diseases. The structural simplicity of the 2-arylbenzothiazole moiety, in particular, has attracted attention for its potential in cancer treatment. This review emphasizes the growing importance of the benzothiazole nucleus in medicinal chemistry, highlighting its role in the development of therapies for different human diseases (Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).

Anticancer Potential

Recent advancements in the structural modifications of benzothiazole derivatives have showcased their significant therapeutic potential as chemotherapeutic agents. The review focuses on the development of new benzothiazoles and their conjugates as antitumor agents, discussing in vitro and in vivo screenings, structure–activity relationships, and future therapeutic applications. The potent anticancer activity of numerous benzothiazole derivatives positions them as promising drug candidates, with further research needed to fully understand their toxicity and clinical usage as safe drugs for cancer treatment (Ahmed et al., 2012).

Pharmacological Diversity

Benzothiazole and its derivatives are integral to a variety of natural products and pharmaceutical agents, showing a broad spectrum of pharmacological properties. This comprehensive review covers the current developments of benzothiazole-based compounds across the entire range of medicinal chemistry, including anticancer, antibacterial, and antiviral agents. The review underscores the structural diversity offered by benzothiazole derivatives for new therapeutic agent discovery, supporting the pursuit of more active and less toxic drugs (Keri et al., 2015).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-12(2)10-17(21)19-14-7-5-6-13(11-14)18-20-15-8-3-4-9-16(15)22-18/h3-9,11-12H,10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFDNHBZWJORPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}ethanone](/img/structure/B5598397.png)

![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-3H-imidazo[4,5-b]pyridine](/img/structure/B5598406.png)

![2-(4-allyl-2-methoxyphenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5598416.png)

![N-(4-bromophenyl)-2-[(1-ethyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5598417.png)

![1-(2-methoxyphenyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5598420.png)

![5-fluoro-2-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5598430.png)

![(1S*,5R*)-3-[(2-chloro-6-fluorophenyl)acetyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5598436.png)

![N,N-dimethyl-2-{2-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-imidazol-1-yl}ethanamine](/img/structure/B5598439.png)

![1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5598451.png)

![4-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5598472.png)

![N-ethyl-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5598500.png)